![molecular formula C11H17NO3 B1376841 (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol CAS No. 1213876-98-2](/img/structure/B1376841.png)
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
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Description
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as (S)-EMPEA, is an aromatic compound commonly used in scientific research. It is a chiral molecule, meaning it has two mirror image isomers, and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. We will also explore potential future directions for research on this compound.
Scientific Research Applications
Pharmaceutical Applications: Apremilast Synthesis
The compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a key intermediate in the synthesis of Apremilast . Apremilast is a medication used to treat psoriasis and psoriatic arthritis by selectively inhibiting the enzyme phosphodiesterase 4 (PDE4). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-alpha, which are implicated in the pathophysiology of these conditions .
Chemical Synthesis: Chiral Building Blocks
In chemical synthesis, this compound serves as a chiral building block due to its stereochemistry. It can be used to introduce chirality into more complex molecules, which is crucial for the activity of many drugs and biologically active substances .
Material Science: Polymer Synthesis
Chiral compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can be used in material science for the synthesis of polymers with specific optical properties. These polymers can have applications in creating advanced materials for optical devices or sensors .
Biochemistry Research: Enzyme Inhibition Studies
Researchers can use this compound in biochemistry to study enzyme-substrate interactions, particularly in enzymes that recognize specific chiral molecules. It can help in understanding the mechanisms of enzyme inhibition and the design of new inhibitors .
Analytical Chemistry: Chiral Resolution Agents
In analytical chemistry, such chiral compounds are valuable as resolution agents. They can separate enantiomers of other compounds through techniques like chiral column chromatography, which is essential for the production of enantiomerically pure substances .
Neuroscience: Neurotransmitter Analogs
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may serve as an analog for neurotransmitters in neuroscience research. It could help in studying the binding affinity and activity of neurotransmitters at their receptors .
Toxicology: Metabolite Simulation
This compound can be used in toxicological studies to simulate the metabolism of similar compounds. Understanding its metabolic pathways can provide insights into the detoxification processes and potential toxicities of related substances .
Agricultural Chemistry: Pesticide Development
Lastly, in agricultural chemistry, such chiral molecules can be used in the development of more selective and potentially less harmful pesticides. Their chirality can lead to higher specificity in targeting pests, reducing the impact on non-target organisms .
properties
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYDEVYSDHZRMI-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CO)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.